

General Properties and Chemical Characteristics of Flavoxate

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Compound Focus: Flavoxate

CAS No.: 15301-69-6

Cat. No.: S528056

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Flavoxate is a synthetic anticholinergic agent used to treat urinary bladder spasms and symptoms of conditions like interstitial cystitis and overactive bladder syndrome [1] [2]. Its muscle relaxant properties are attributed to multiple mechanisms, including antimuscarinic effects and a direct action on smooth muscle [1].

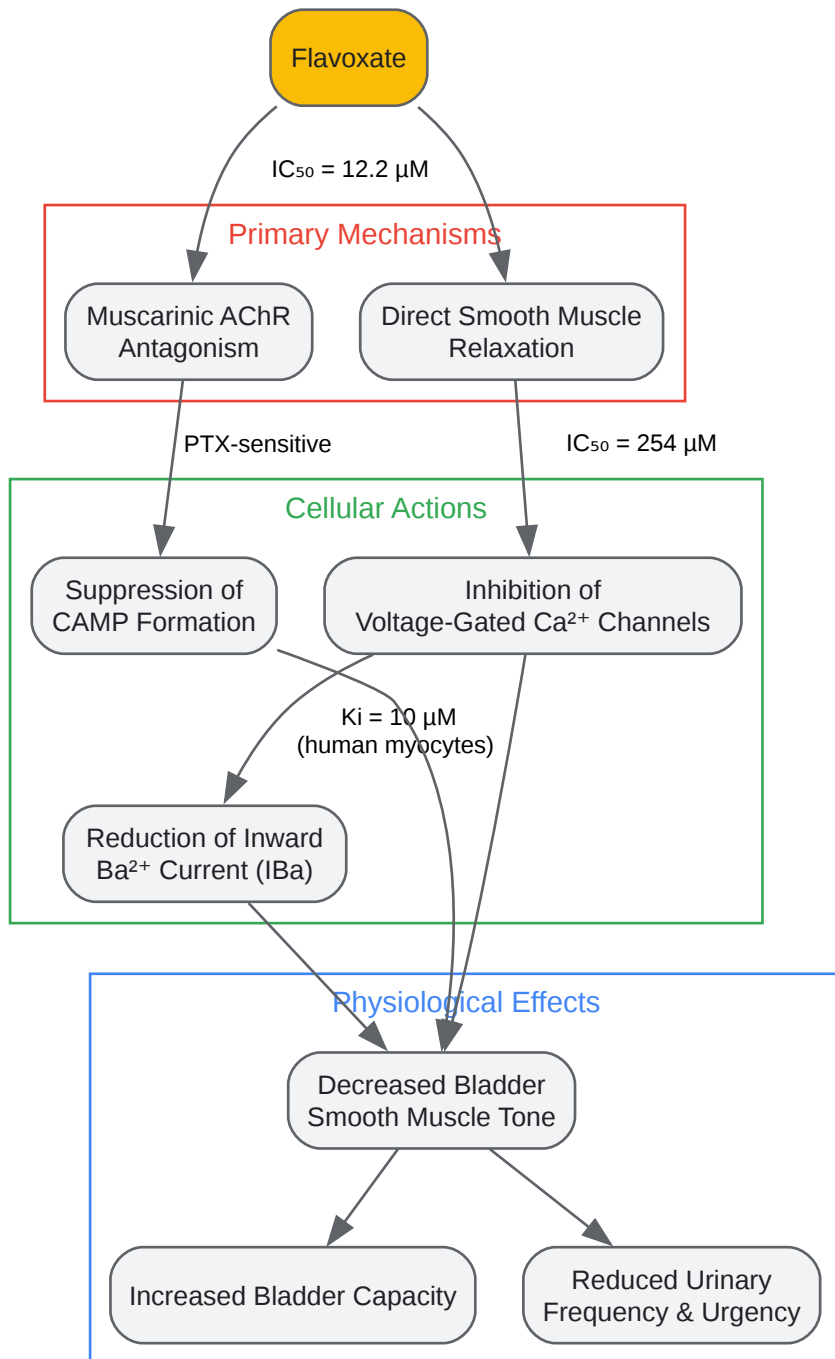
The following table summarizes the core chemical and identifier data for **flavoxate** and its common salt form:

Property	Flavoxate (Free Base)	Flavoxate Hydrochloride
CAS Registry Number	15301-69-6 [3] [2] [4]	3717-88-2 [5] [6] [7]
Molecular Formula	C ₂₄ H ₂₅ NO ₄ [1] [3]	C ₂₄ H ₂₅ NO ₄ • HCl [5] [7]
Molecular Weight	391.467 g/mol [1] [3] [4]	427.92 g/mol [5] [6] [7]
IUPAC Name	2-(1-piperidinyl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate [1] [5] [3]	2-(piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate hydrochloride [5]
XLogP3	3- [4]	-

Property	Flavoxate (Free Base)	Flavoxate Hydrochloride
Physical Form (at 20°C)	-	White to almost white powder to crystal [7]
Melting Point	-	234 °C [7]
Solubility (HCl salt)	-	Water: 10 mg/mL; DMSO: 3 mg/mL; Ethanol: Insoluble [6]

Pharmacological Mechanism of Action

Flavoxate's therapeutic action is complex and involves more than simple muscarinic receptor blockade.



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A simplified overview of **Flavoxate's** primary and secondary mechanisms leading to its therapeutic effects on the bladder. IC_{50} and K_i values represent inhibitory concentrations from research data [6].

- **Muscarinic Receptor Antagonism:** **Flavoxate** acts as a **muscarinic acetylcholine receptor (AChR) antagonist** with an IC_{50} value of $12.2 \mu\text{M}$ [6]. This blocks the binding of acetylcholine, reducing parasympathetic-mediated bladder contractions [2].

- **Direct Smooth Muscle Relaxation:** Evidence suggests a direct effect on smooth muscle is significant. **Flavoxate** suppresses contractions induced by carbachol and calcium in isolated rat detrusor strips [6].
- **Calcium Channel Blockade:** A key mechanism for direct relaxation is the inhibition of voltage-dependent L-type calcium channels. **Flavoxate** displaces the calcium channel blocker [³H]nitrendipine and inhibits nifedipine-sensitive inward Ba²⁺ currents in human detrusor myocytes with a **Ki value of 10 μM** [6].
- **Intracellular Signaling:** In rat brain tissue, **Flavoxate** inhibits cAMP formation in a concentration-dependent manner, an effect abolished by pertussis toxin, indicating involvement of G_i/G_o proteins [6].

Experimental & Research Data

For researchers, the following table summarizes key quantitative findings and experimental observations.

Assay/Model	Experimental Finding	Reported Value / Outcome
In Vitro - Muscarinic AChR	Half-maximal inhibitory concentration (IC ₅₀)	12.2 μM [6]
In Vitro - Ca ²⁺ Channel Binding	IC ₅₀ for displacing [³ H]nitrendipine	254 μM [6]
In Vitro - Human Detrusor Myocytes	Ki for inhibition of inward Ba ²⁺ current (IBa)	10 μM [6]
In Vitro - Rat Detrusor Strips	Suppression of carbachol-induced contractions (pD ₂)	4.55 [6]
In Vitro - Rat Detrusor Strips	Suppression of Ca ²⁺ -induced contractions (pIC ₅₀)	4.92 [6]
In Vivo - Rat Model (i.v.)	Dose that abolishes rhythmic bladder contractions	3-10 mg/kg [6]

Detailed Experimental Protocols

Based on the search results, here are elaborations on key methodologies:

- **In Vitro Receptor Binding Assay**

- **Objective:** To determine the affinity of **Flavoxate** for the muscarinic acetylcholine receptor.
- **Methodology Summary:** This assay typically involves incubating a tissue membrane preparation (e.g., from rat brain or bladder) with a known concentration of a radiolabeled muscarinic antagonist (like [³H]quinuclidinyl benzilate, [³H]QNB). Increasing concentrations of unlabeled **Flavoxate** are added to compete for binding sites. The IC₅₀ value (12.2 μM) represents the concentration of **Flavoxate** required to displace 50% of the radioligand [6].

- **In Vitro Functional Assay on Isolated Tissue**

- **Objective:** To assess the direct effect of **Flavoxate** on smooth muscle contractility.
- **Methodology Summary:** Detrusor muscle strips from laboratory animals are mounted in organ baths containing oxygenated physiological solution. Isotonic or isometric tension is measured. Contractions are induced using agonists like **carbachol** (a cholinergic agonist) or high **K⁺** (which depolarizes cells and opens voltage-gated Ca²⁺ channels). **Flavoxate** is added cumulatively, and the concentration-dependent suppression of contraction amplitude is recorded, yielding pD₂ or pIC₅₀ values [6].

- **Electrophysiology on Isolated Cells**

- **Objective:** To study the effect of **Flavoxate** on voltage-gated calcium channels in individual human detrusor myocytes.
- **Methodology Summary:** Single smooth muscle cells are isolated from human bladder tissue. Using the **whole-cell patch-clamp technique**, the cell membrane is voltage-clamped, and inward Ba²⁺ currents (IBa) through L-type Ca²⁺ channels are elicited. **Flavoxate** is applied, and the reduction in current amplitude is measured. Analysis of the concentration-response relationship provides the K_i value (10 μM) [6].

Safety and Handling Information

For the hydrochloride salt used in research:

- **Hazard Statements:** **H302** (Harmful if swallowed), **H315** (Causes skin irritation), **H319** (Causes serious eye irritation) [7].
- **Precautionary Measures:** Recommended personal protective equipment includes gloves, eye protection, and face protection. Avoid ingestion and wash skin thoroughly after handling [7].

- **Clinical Side Effects:** In therapeutic use, **Flavoxate** is generally well-tolerated but can cause **dry mouth, blurred vision, upset stomach, and increased photosensitivity of the eyes**. It is contraindicated in patients with certain obstructive gastrointestinal or urinary conditions [1].
- **Hepatotoxicity:** **Flavoxate has not been linked to liver enzyme elevations or clinically apparent liver injury**, which may be due to the low daily dose used therapeutically [2].

Conclusion

Flavoxate is a muscarinic antagonist with additional direct smooth muscle relaxant properties, primarily mediated through the blockade of L-type calcium channels. Its favorable safety profile, particularly the lack of significant hepatotoxicity, and its multi-modal mechanism of action make it a compound of continued interest.

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To cite this document: Smolecule. [General Properties and Chemical Characteristics of Flavoxate]. Smolecule, [2026]. [Online PDF]. Available at:

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